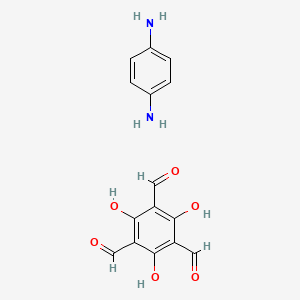
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a compound formed by the combination of benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde typically involves the reaction of benzene-1,4-diamine with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde under controlled conditions. One common method is the microwave-assisted synthesis, which involves heating the reactants in a microwave reactor to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave synthesis or other advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of covalent organic frameworks (COFs) and other complex molecules.
Biology: Employed in the development of fluorescent sensors and probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and cancer therapeutics.
Mécanisme D'action
The mechanism of action of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules. The aldehyde groups are highly reactive and can form Schiff bases with amines, leading to the formation of imine-linked structures. This reactivity is exploited in the synthesis of covalent organic frameworks and other materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A precursor used in the synthesis of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde.
Benzene-1,4-diamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its ability to form highly stable and crystalline covalent organic frameworks. Its combination of aldehyde and amino groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C15H14N2O6 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O6.C6H8N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;7-5-1-2-6(8)4-3-5/h1-3,13-15H;1-4H,7-8H2 |
Clé InChI |
DJOSTUFCDFIBRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
Numéros CAS associés |
1414350-37-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


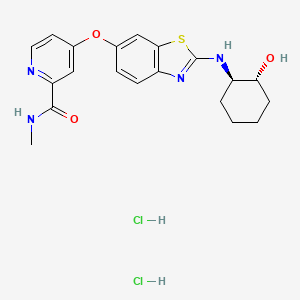


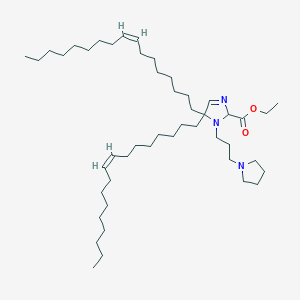
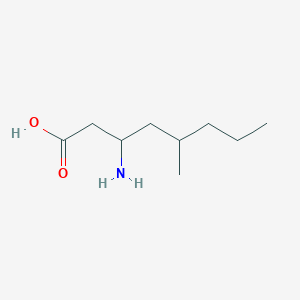
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
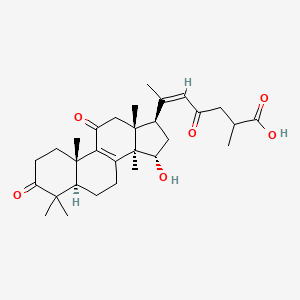


![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

